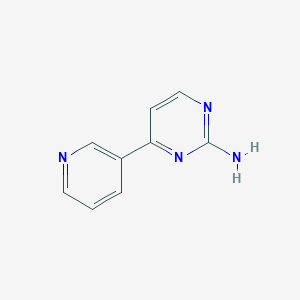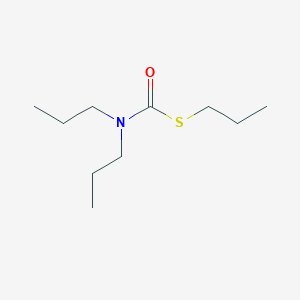
Ethyl 4-chlorobutyrate
Übersicht
Beschreibung
Ethyl 4-chlorobutyrate is a chemical compound that has been the subject of various studies due to its relevance in synthetic organic chemistry and its potential applications in producing biologically active molecules. It serves as an intermediate in the synthesis of various compounds, including pharmaceuticals and amino acids.
Synthesis Analysis
The synthesis of ethyl 4-chlorobutyrate and its derivatives has been explored through different methods. One approach involves the asymmetric bioreduction of ethyl 4-chloro-3-oxobutyrate using baker's yeast to produce ethyl (S)-4-chloro-3-hydroxybutyrate, which is important for its reaction yield and product optical purity . Another method includes the Knoevenagel condensation reaction, which was used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutyrate, a compound evaluated for its antimicrobial and antioxidant activities . Additionally, selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one has been used to obtain ethyl (R)-3-hydroxy-4-chlorobutyrate, a key intermediate for the synthesis of biologically active γ-amino-β-hydroxy amino acids .
Molecular Structure Analysis
The molecular structure of ethyl 4-chlorobutyrate derivatives has been characterized using various techniques. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutyrate was confirmed by spectral studies and X-ray diffraction, revealing that it crystallizes in the monoclinic crystal system with a Z conformation about the C=C bond . Similarly, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined by single-crystal X-ray diffraction, showing an orthorhombic space group .
Chemical Reactions Analysis
Ethyl 4-chlorobutyrate undergoes various chemical reactions. It has been used in enantioselective hydrogenation processes in the presence of chiral catalysts like Ru-BINAP, which ensures a high level of asymmetric induction and allows for the recycling of the catalyst . The compound also exhibits interesting elimination kinetics in the gas phase, where it pyrolyzes to form ethylene, butyrolactone, and HCl. The reaction follows a first-order rate law and proceeds via a normal mechanism of ester elimination . Additionally, ethyl 4-chlorobutyrate derivatives have been shown to react with hydrazines to yield mixtures of regioisomeric pyrazoles, with conditions optimized for selective formation of specific isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-chlorobutyrate and its derivatives are crucial for their application in synthesis and other chemical processes. The compound's reactivity, as well as its stability under various conditions, are important characteristics that influence its use in chemical reactions. For example, the stability of the compound during the enantioselective hydrogenation process is essential for the recycling of the catalyst and the overall efficiency of the reaction . The elimination kinetics of ethyl 4-chlorobutyrate in the gas phase provide insights into its thermal stability and decomposition pathways .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biologically Active Compounds
Ethyl 4-chlorobutyrate is used as a key intermediate in the synthesis of biologically active γ-amino-β-hydroxy amino acids, such as (R)-carnitine and (R)-4-Amino-3-hydroxybutyric Acid (GABOB) (Song, Lee, Kim, & Choi, 1997).
2. Study of Homogeneous, Unimolecular Elimination Kinetics
Ethyl 4-chlorobutyrate undergoes pyrolysis to form various products such as ethylene, butyrolactone, and HCl. The kinetics of this reaction provide insights into the mechanisms of ester elimination (Chuchani & Rotinov, 1987).
3. Asymmetric Bioreduction
This compound is used in asymmetric bioreduction processes to produce high-quality chemical compounds. The optimization of the pH profile during the reduction process is essential for improving product quality and yield (Chen, Wang, Houng, & Lee, 2002).
4. Enantioselective Hydrogenation
Ethyl 4-chlorobutyrate is subject to enantioselective hydrogenation, a process important for producing specific chiral compounds. This process is significant in the pharmaceutical and chemical industries (Starodubtseva et al., 2004).
5. Biosynthesis in Fermentation Processes
In fermentation processes, ethyl 4-oxobutyrate, a related compound, participates in the biosynthesis of various compounds, illustrating its role in complex biological systems (Fagan, Kepner, & Webb, 1981).
Safety and Hazards
Ethyl 4-chlorobutyrate is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Wirkmechanismus
Target of Action
Ethyl 4-chlorobutyrate primarily targets the respiratory system
Mode of Action
It’s known that the compound undergoeshomogeneous, unimolecular elimination kinetics . This process involves the compound interacting with other molecules in its environment, leading to changes in its structure and properties .
Biochemical Pathways
It’s known that the compound is involved in the preparation ofcyclopropane derivatives , which suggests it may play a role in reactions involving the formation of cyclopropane rings.
Pharmacokinetics
The compound is known to have aboiling point of 186°C and a density of 1.075 g/mL at 25°C , which can influence its bioavailability and distribution within the body. It’s also insoluble in water , which can affect its absorption and excretion.
Result of Action
It’s known that the compound is used in the production of4-Iodo-butyric acid ethyl ester , suggesting it may be involved in reactions leading to the formation of this compound.
Action Environment
The action, efficacy, and stability of Ethyl 4-chlorobutyrate can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid , suggesting that its stability and action can be affected by exposure to heat or flame. Additionally, it should be used only in a well-ventilated area to prevent respiratory irritation.
Eigenschaften
IUPAC Name |
ethyl 4-chlorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNFHAILOHHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185431 | |
| Record name | Ethyl 4-chlorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl 4-chlorobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20708 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl 4-chlorobutyrate | |
CAS RN |
3153-36-4 | |
| Record name | Ethyl 4-chlorobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chlorobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-chlorobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-chlorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chlorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-CHLOROBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TM3R4X5CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethyl 4-chlorobutyrate decompose at high temperatures?
A: Ethyl 4-chlorobutyrate undergoes a unimolecular elimination reaction when heated between 350-410°C. This reaction produces ethylene, butyrolactone, and hydrogen chloride (HCl). [] The decomposition follows first-order kinetics and is not influenced by the presence of free radicals. [] Interestingly, the intermediate formed during this process, 4-chlorobutyric acid, further decomposes to yield additional butyrolactone and HCl. []
Q2: What is unique about the decomposition mechanism of 4-chlorobutyric acid compared to typical ester elimination?
A: While ethyl 4-chlorobutyrate decomposes via a standard ester elimination mechanism, its intermediate, 4-chlorobutyric acid, exhibits a distinct pathway. The carboxylic acid group (-COOH) in 4-chlorobutyric acid participates in an anchimeric assistance mechanism, facilitating the formation of butyrolactone. [] This suggests an intramolecular interaction where the -COOH group aids in the removal of HCl and ring closure, highlighting the influence of neighboring group participation in this specific reaction.
Q3: Can ethyl 4-chlorobutyrate be used as a starting material in organic synthesis?
A: Yes, ethyl 4-chlorobutyrate serves as a valuable starting material for synthesizing complex molecules. For instance, it plays a crucial role in the synthesis of the antibiotic Negamycin. [] By utilizing commercially available ethyl 4-chlorobutyrate, a concise and efficient synthetic route to Negamycin has been developed, involving only eight steps with an overall yield of 29%. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

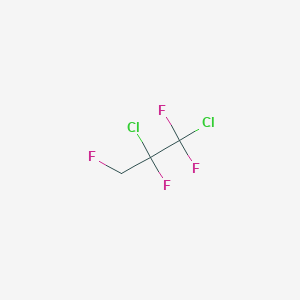

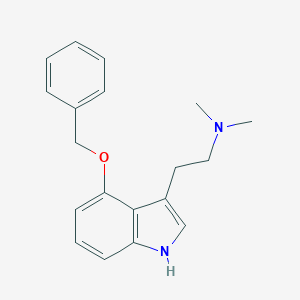
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
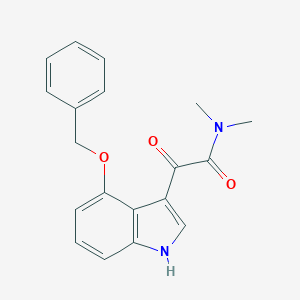
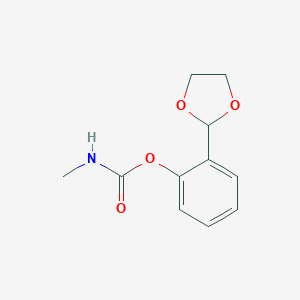
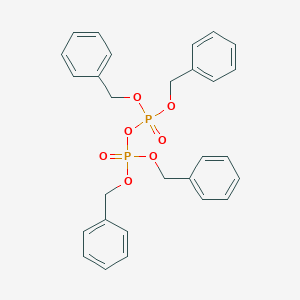
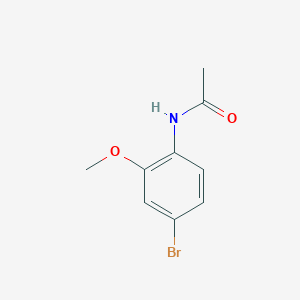
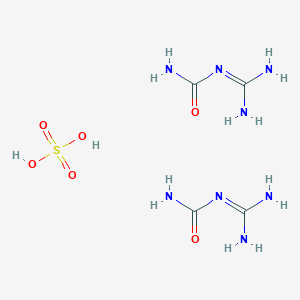
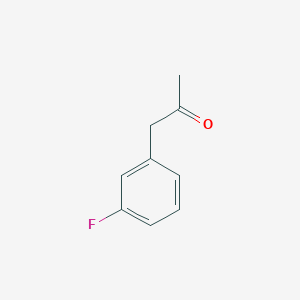

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
